(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride
Description
(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride is a dihydrochloride salt of a pyridine derivative featuring a 3-chlorobenzyl substituent. Its molecular formula is C₁₂H₁₃Cl₃N₂, with a molar mass of approximately 291.35 g/mol. The compound is synthesized via a two-step process:
Reductive amination: 2-Bromopyridin-4-amine reacts with 3-chlorobenzaldehyde in ethanol using sodium cyanoborohydride to form intermediate IV.
Substitution: Intermediate IV undergoes substitution with Boc-piperazine in toluene using triethylamine (TEA) to yield the final product .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]pyridin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2.2ClH/c13-11-3-1-2-10(8-11)9-15-12-4-6-14-7-5-12;;/h1-8H,9H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWRRKAXJHHVDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697659 | |
| Record name | N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149895-54-5 | |
| Record name | N-[(3-Chlorophenyl)methyl]pyridin-4-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride typically involves the reaction of 3-chlorobenzyl chloride with pyridin-4-ylamine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, resulting in the formation of different oxidation states and reduced forms.
Condensation Reactions: The amine group in the compound can participate in condensation reactions with carbonyl compounds, forming imines and related structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed:
Substitution Products: Various substituted derivatives of (3-Chlorobenzyl)pyridin-4-ylamine.
Oxidation Products: Oxidized forms of the compound, including quinones and related structures.
Reduction Products: Reduced forms, such as amines and alcohols.
Scientific Research Applications
(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(3-Methoxypyridin-4-yl)methanamine Dihydrochloride
Molecular Formula : C₇H₁₁ClN₂O
Molar Mass : 174.63 g/mol
Key Differences :
- Replaces the 3-chlorobenzyl group with a 3-methoxy group on the pyridine ring.
- Smaller molecular size and lower molar mass due to the absence of a benzyl moiety. Applications: Limited data on pharmacological activity; primarily used as a synthetic intermediate .
Quinoline Derivative 25
Synthesis: Derived from 2,4-dichloroquinoline via microwave-assisted substitutions with 3-chlorobenzylamine and Boc-piperazine . Key Differences:
- Core structure: Quinoline (a bicyclic aromatic system) instead of pyridine.
- Pharmacological Profile: Likely shares 5-HT receptor antagonism but may exhibit distinct selectivity due to the quinoline scaffold.
Azoamidine Dihydrochloride Compounds (e.g., 2,2’-azobis(2-methylpropionamidine) dihydrochloride)
Molecular Formula : C₈H₁₈N₆·2HCl
Molar Mass : ~275.2 g/mol
Key Differences :
- Functional Group : Contains an azo group (-N=N-) and amidine moieties.
- Applications : Used as water-soluble polymerization initiators in industrial settings, contrasting with the pharmaceutical focus of the target compound .
Data Table: Comparative Analysis
Research Findings and Functional Insights
Pharmacological Activity
- The 3-chlorobenzyl group in the target compound enhances binding affinity to serotonin receptors (5-HT6R/5-HT3R) compared to the methoxy analogue, which lacks aromatic bulk .
- MAO-B reversibility distinguishes it from irreversible inhibitors, reducing off-target effects in neurodegenerative disease models .
Physicochemical Properties
- The dihydrochloride salt form improves water solubility, critical for bioavailability in drug formulations. This contrasts with neutral azoamidine compounds, which rely on solubility for industrial processes .
Biological Activity
(3-Chlorobenzyl)pyridin-4-ylamine dihydrochloride, identified by CAS No. 149895-54-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 251.12 g/mol
- Solubility : Soluble in water due to the presence of dihydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways. The mechanism can be summarized as follows:
- Receptor Binding : The compound exhibits a high affinity for specific receptors, which modulates their activity.
- Signal Transduction : Upon binding, it triggers downstream signaling pathways that can affect cellular responses such as proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit certain enzymes that play critical roles in metabolic pathways, leading to altered cellular metabolism.
Antimicrobial Activity
Research indicates that derivatives of pyridinylamines, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of halogenated pyridine derivatives against various bacterial strains, suggesting that this compound may share similar properties due to its structural characteristics .
Anticancer Potential
Recent studies have explored the anticancer potential of related compounds. For instance, compounds structurally similar to (3-Chlorobenzyl)pyridin-4-ylamine have shown cytotoxic effects on hematological cancer cell lines by promoting apoptosis through the upregulation of pro-apoptotic genes such as p53 and Bax .
Case Studies
-
Study on Hematological Cancer :
- Objective : Evaluate the effect of pyridinylamine derivatives on cancer cell lines.
- Findings : Compounds demonstrated significant reduction in cell viability and increased apoptosis markers in myeloma and leukemia cell lines.
- : Suggests potential for development as anticancer agents.
- Antimicrobial Efficacy :
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:
- Absorption : High gastrointestinal absorption rates.
- Distribution : Ability to cross biological membranes suggests potential central nervous system penetration.
- Metabolism : Likely metabolized via liver enzymes with possible active metabolites contributing to its biological effects.
Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
